molecular formula C18H23N3OS B6428591 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2034609-53-3

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile

Cat. No. B6428591
CAS RN: 2034609-53-3
M. Wt: 329.5 g/mol
InChI Key: GXVAMGLHEMLFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile (hereinafter referred to as 3-TDCB) is an organic compound that has been used in the synthesis of various drugs, in biochemistry and physiology, and in the laboratory. This compound is a white crystalline solid with a melting point of 183-186°C and is soluble in both organic and aqueous solvents. It has been studied for its potential applications in medicine and biochemistry, as well as its possible applications in laboratory experiments.

Scientific Research Applications

3-TDCB has been studied for its potential applications in medicine and biochemistry. It has been used as a precursor for the synthesis of drugs such as thiamphenicol and thiamphenicol sulfoxide, which have been studied for their potential use in the treatment of bacterial infections. It has also been used in the synthesis of thiamphenicol sulfone, which has been studied for its potential anti-cancer properties. In addition, 3-TDCB has been used in the synthesis of thiamphenicol sulfoxide, which has been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-TDCB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme thiamphenicol acetyltransferase, which is involved in the synthesis of thiamphenicol, a drug used to treat bacterial infections. In addition, 3-TDCB has been shown to inhibit the activity of other enzymes, such as thiolase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TDCB have not yet been fully studied. However, it has been shown to have antimicrobial and anti-inflammatory properties in laboratory studies. In addition, 3-TDCB has been shown to inhibit the activity of thiolase, which is involved in the metabolism of fatty acids. It has also been shown to have antifungal and antiviral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-TDCB in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its low toxicity. However, there are some limitations to using 3-TDCB in laboratory experiments, such as its instability in acidic and alkaline solutions, its low solubility in some solvents, and its low reactivity in some reactions.

Future Directions

There are several potential future directions for 3-TDCB. First, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. Second, additional research could be conducted to develop new synthetic methods for the synthesis of 3-TDCB. Third, research could be conducted to investigate the potential applications of 3-TDCB in the treatment of various diseases. Fourth, research could be conducted to investigate the potential of 3-TDCB as an industrial chemical. Finally, research could be conducted to investigate the potential of 3-TDCB as a drug delivery system.

Synthesis Methods

3-TDCB can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Diels-Alder reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an amine or thioamide in the presence of an acid catalyst. The Wittig reaction is a reaction between an alkyl halide and an aldehyde or ketone in the presence of a phosphonium salt. The Diels-Alder reaction is a cycloaddition reaction between a dienophile and a diene in the presence of a Lewis acid catalyst.

properties

IUPAC Name

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c19-14-15-3-1-4-16(13-15)18(22)21-8-2-7-20(9-10-21)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVAMGLHEMLFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile

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